

In-Depth Technical Guide to 5-Methyloxazole

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Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-methyloxazole**, focusing on its chemical identity, structure, and properties. Due to the prevalence of its isomer, 5-methylisoxazole, in scientific literature, this document will also draw comparisons and provide data for the isoxazole variant where relevant, while maintaining a primary focus on the 1,3-oxazole structure as per IUPAC nomenclature.

IUPAC Name and Chemical Structure

The nomenclature of oxazole derivatives can sometimes lead to ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the parent compound "oxazole" refers to a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. Consequently, the IUPAC name for **5-methyloxazole** is 5-methyl-1,3-oxazole.

The chemical structure of 5-methyl-1,3-oxazole is characterized by a methyl group substituted at the 5th position of the 1,3-oxazole ring.

Chemical Structure of 5-methyl-1,3-oxazole:

Caption: 2D structure of 5-methyl-1,3-oxazole.

Physicochemical Properties

Quantitative data for 5-methyl-1,3-oxazole is limited in publicly available databases. The following table summarizes computed and available experimental properties. For comparison, data for the more extensively studied isomer, 5-methylisoxazole (5-methyl-1,2-oxazole), is also included.

Property	5-methyl-1,3-oxazole	5-methylisoxazole (5-methyl-1,2-oxazole)
Molecular Formula	C ₄ H ₅ NO	C ₄ H ₅ NO
Molecular Weight	83.09 g/mol	83.09 g/mol
IUPAC Name	5-methyl-1,3-oxazole	5-methyl-1,2-oxazole
CAS Number	66333-88-8	5765-44-6
Boiling Point	Not available	122 °C
Density	Not available	1.018 g/cm ³
Refractive Index	Not available	n _{20/D} 1.438

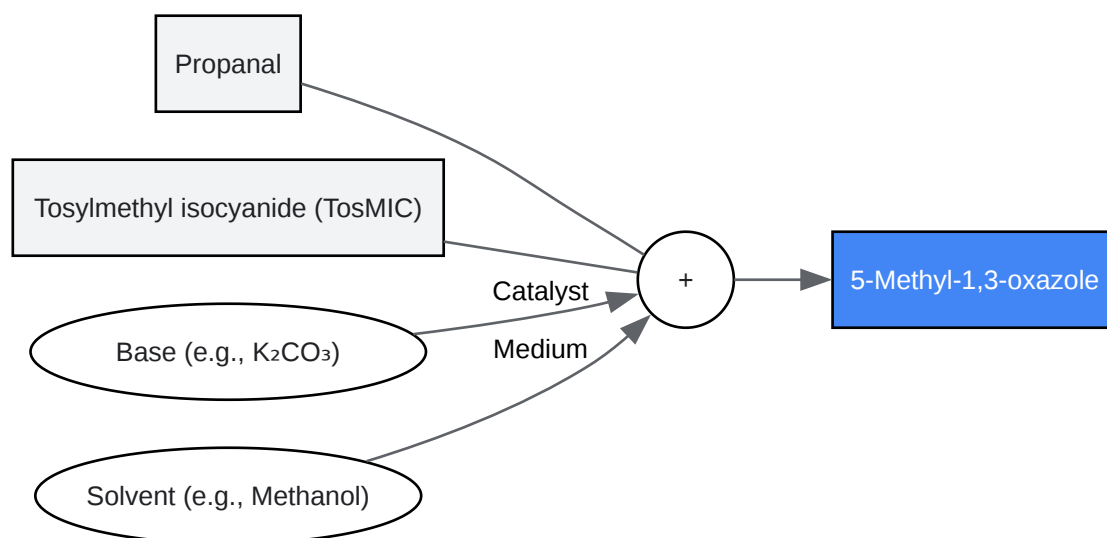
Synthesis of 5-Substituted-1,3-Oxazoles

While a specific, detailed experimental protocol for the synthesis of 5-methyl-1,3-oxazole is not readily available in the surveyed literature, general methods for the synthesis of 5-substituted-1,3-oxazoles can be applied. One common and versatile method is the Van Leusen reaction.

Van Leusen Oxazole Synthesis (General Protocol)

The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form the oxazole ring. For the synthesis of 5-methyl-1,3-oxazole, propanal would be the required aldehyde starting material.

Reaction Scheme:



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Caption: General workflow for the Van Leusen synthesis of 5-methyl-1,3-oxazole.

Experimental Protocol (General Procedure):

- **Reaction Setup:** To a solution of propanal (1.0 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.0-1.2 equivalents).
- **Addition of Base:** Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the reaction mixture portion-wise with stirring.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or gently heated (e.g., to reflux) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the desired 5-methyl-1,3-oxazole.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-1,3-oxazole are not widely published. Researchers synthesizing this compound would need to perform full characterization. For reference, the following are expected characteristic signals based on the structure:

- ^1H NMR: Signals corresponding to the methyl protons, and the two protons on the oxazole ring.
- ^{13}C NMR: Resonances for the methyl carbon and the three carbon atoms of the oxazole ring.
- IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 83.09 g/mol .

Biological and Pharmacological Relevance

The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, being a key structural component in numerous natural products and synthetic compounds with a wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.

While specific biological activity data for 5-methyl-1,3-oxazole is scarce, its derivatives are of significant interest. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding affinity. Therefore, 5-methyl-1,3-oxazole serves as a valuable building block for the synthesis of novel drug candidates.

For instance, the isoxazole isomer, particularly 3-amino-5-methylisoxazole, is a crucial intermediate in the synthesis of sulfonamide drugs. This highlights the importance of the substituted methyl-oxazole/isoxazole core in the development of therapeutics.

Conclusion

5-Methyl-1,3-oxazole is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its synthesis can be achieved through established methods for 5-substituted oxazoles, such as the Van Leusen reaction. The oxazole moiety is a well-established pharmacophore, suggesting that 5-methyl-1,3-oxazole and its derivatives are promising candidates for further investigation in drug discovery and development programs. It is crucial for researchers to distinguish this compound from its more commonly cited isomer, 5-methylisoxazole, to ensure clarity and accuracy in scientific communication. Further research is warranted to fully characterize the physicochemical properties and explore the potential biological activities of 5-methyl-1,3-oxazole.

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